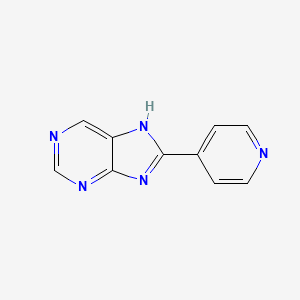

8-(pyridin-4-yl)-7H-purine

Description

Properties

IUPAC Name |

8-pyridin-4-yl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-3-11-4-2-7(1)9-14-8-5-12-6-13-10(8)15-9/h1-6H,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGONIPBXFORCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC3=NC=NC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(pyridin-4-yl)-7H-purine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with purine precursors in the presence of catalysts and solvents. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired compound .

Industrial Production Methods: Industrial production of 8-(pyridin-4-yl)-7H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 8-(pyridin-4-yl)-7H-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or purine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or purine rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

8-(Pyridin-4-yl)-7H-purine derivatives have been investigated for their anticancer properties. Studies have demonstrated that modifications at the purine scaffold can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this purine have shown promising results as inhibitors of tumor growth and metastasis in preclinical models .

2. Antiviral Properties

Research indicates that purine derivatives can act as antiviral agents. Specifically, modifications at the C8 position of purines have been linked to enhanced activity against viruses such as HIV and herpes simplex virus . The ability of 8-(pyridin-4-yl)-7H-purine to inhibit viral replication makes it a candidate for further development in antiviral therapies.

3. Adenosine Receptor Antagonism

Compounds like 8-(pyridin-4-yl)-7H-purine have been identified as selective ligands for adenosine receptors, particularly the A3 subtype. This receptor antagonism is crucial in developing treatments for conditions such as cancer and inflammatory diseases . The structural modifications on the purine ring influence binding affinity and selectivity for these receptors.

Biochemical Applications

1. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in nucleotide metabolism. For example, derivatives of 8-(pyridin-4-yl)-7H-purine have been tested against human purine nucleoside phosphorylase (PNP), exhibiting significant inhibitory activity . This inhibition can impact cell proliferation and survival, making it relevant for cancer research.

2. Structural Studies of Nucleic Acids

Modified purines are utilized in structural biology to study nucleic acid conformations. The incorporation of 8-(pyridin-4-yl)-7H-purine into oligonucleotides allows researchers to investigate non-canonical helical structures such as G-quadruplexes and i-motifs, which are important in gene regulation and stability .

Data Tables

Case Studies

-

Anticancer Research

A study evaluated the cytotoxicity of various 8-(pyridin-4-yl)-7H-purine derivatives against breast and lung cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential . -

Antiviral Evaluation

In vitro assays demonstrated that specific modifications at the C8 position enhanced the antiviral efficacy of 8-(pyridin-4-yl)-7H-purine derivatives against herpes simplex virus type 1, highlighting their potential as therapeutic agents in virology . -

Adenosine Receptor Studies

A series of experiments focused on the interaction between 8-(pyridin-4-yl)-7H-purine and adenosine receptors showed that certain analogs could effectively block receptor activation, providing insights into their role in inflammatory responses .

Mechanism of Action

The mechanism of action of 8-(pyridin-4-yl)-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The C-8 substituent significantly influences the electronic and steric profile of purine derivatives:

8-(Trifluoromethyl)-7H-purine (CAS 2268-12-4):

- The trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing the compound’s lipophilicity (LogP: inferred from molecular weight 188.11 g/mol) and reducing polar surface area. This enhances membrane permeability but may limit aqueous solubility. Boiling point is reported at 289.8°C, reflecting high thermal stability .

- 8-Phenyl-7H-purine: The phenyl group contributes to π-π stacking interactions and increases molecular weight (196.21 g/mol).

8-(4-Methoxyphenyl)-7H-purine (Compound 33):

8-(Piperidin-1-yl)-7H-purin-6-amine :

Table 1: Key Properties of 8-Substituted Purines

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Hydrogen-Bond Acceptors | Synthesis Yield |

|---|---|---|---|---|---|

| 8-(Pyridin-4-yl)-7H-purine | Pyridin-4-yl | ~177.18* | N/A | 4 (inferred) | N/A |

| 8-(Trifluoromethyl)-7H-purine | CF₃ | 188.11 | 289.8 | 4 | N/A |

| 8-Phenyl-7H-purine | Phenyl | 196.21 | N/A | 3 | N/A |

| 8-(4-Methoxyphenyl)-7H-purine | 4-methoxyphenyl | ~204.22* | N/A | 5 | 80% |

| 8-(Piperidin-1-yl)-7H-purin-6-amine | Piperidin-1-yl | 218.26 | N/A | 5 | N/A |

*Calculated based on molecular formula.

Positional Isomerism: C-6 vs. C-8 Substitution

- 6-(Pyridin-4-yl)-7H-purine (CAS 65546-25-8): Substitution at C-6 alters the molecule’s electronic distribution and steric accessibility compared to C-8 analogs. This positional difference may impact binding interactions in biological targets, though specific data are unavailable .

Biological Activity

8-(Pyridin-4-yl)-7H-purine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to consolidate current research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

8-(Pyridin-4-yl)-7H-purine possesses a purine scaffold with a pyridine substituent at the 8-position. This structural modification is crucial for its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of 8-(pyridin-4-yl)-7H-purine can be attributed to its ability to interact with various molecular targets involved in cell signaling pathways, particularly those related to cancer progression.

1. Smoothened (SMO) Antagonism

Recent studies have highlighted that compounds with a purine scaffold can act as antagonists of the Smoothened (SMO) receptor, which is a critical component of the Hedgehog signaling pathway. This pathway is often dysregulated in cancers such as basal cell carcinoma and medulloblastoma. Research indicates that derivatives similar to 8-(pyridin-4-yl)-7H-purine can effectively inhibit SMO activity, leading to reduced tumor growth and metastasis in vivo .

2. Induction of Apoptosis

In vitro studies demonstrate that 8-(pyridin-4-yl)-7H-purine can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in significant cell viability reduction and increased early apoptosis markers in colorectal cancer cells . The mechanism involves downregulation of key genes associated with cell survival, such as GLI1 and PTCH1, indicating its role in modulating apoptotic pathways .

In Vitro Studies

Table 1 summarizes the cytotoxic effects of 8-(pyridin-4-yl)-7H-purine on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colorectal) | 19 | Apoptosis induction |

| B16F10 (Melanoma) | 15 | SMO antagonism |

| A549 (Lung) | 22 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against different cancer types.

In Vivo Studies

In vivo experiments using syngeneic mouse models have shown that treatment with 8-(pyridin-4-yl)-7H-purine leads to significant tumor growth inhibition. For example, administration of the compound resulted in a tumor growth inhibition rate (TGI) of approximately 39% after two weeks compared to control groups .

Case Studies

A notable case study involved the application of 8-(pyridin-4-yl)-7H-purine in a melanoma model where it was found to significantly reduce tumor relapse and metastasis when used alongside standard therapies. The study emphasized the compound's ability to enhance the efficacy of existing treatments while minimizing side effects due to its selective targeting mechanism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 8-(pyridin-4-yl)-7H-purine, and what factors influence reaction efficiency?

- Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, pyridinyl groups are often introduced using Suzuki-Miyaura coupling with palladium catalysts . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates .

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .

- Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with ligand choice impacting regioselectivity .

Q. Which spectroscopic techniques are essential for structural confirmation of 8-(pyridin-4-yl)-7H-purine?

- Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₈N₆, MW 212.20 g/mol) .

- IR spectroscopy : Identifies functional groups (e.g., purine ring vibrations at 1600–1650 cm⁻¹) .

Q. What are the primary applications of 8-(pyridin-4-yl)-7H-purine in medicinal chemistry research?

- Answer : The compound serves as a scaffold for kinase inhibitors due to its purine core. Researchers use it in:

- In vitro enzyme assays : Measuring IC₅₀ values against ATP-binding kinases .

- Structure-activity relationship (SAR) studies : Modifying the pyridinyl substituent to enhance binding affinity .

Advanced Research Questions

Q. How can solvent and catalyst systems be optimized to improve regioselectivity in derivatives of 8-(pyridin-4-yl)-7H-purine?

- Answer :

- Solvent effects : DMSO increases polarity, favoring electrophilic substitution at the purine C8 position .

- Ligand design : Bulky ligands (e.g., XPhos) reduce steric hindrance, directing coupling to the pyridinyl group .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes vs. 12 hours under reflux) .

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding data for 8-(pyridin-4-yl)-7H-purine analogs?

- Answer :

- Validate force fields : Use AMBER or CHARMM to refine ligand-protein interaction models .

- Experimental cross-check : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

- Dynamic simulations : Run molecular dynamics (MD) for >100 ns to account for conformational flexibility .

Q. What strategies mitigate decomposition of 8-(pyridin-4-yl)-7H-purine under acidic or oxidative conditions?

- Answer :

- Protective groups : Introduce tert-butyloxycarbonyl (Boc) groups at reactive N-positions .

- Storage conditions : Store under inert gas (argon) at −20°C to prevent oxidation .

- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro stability testing .

Methodological Guidance

Q. What safety protocols are critical when handling 8-(pyridin-4-yl)-7H-purine in the lab?

- Answer :

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Q. How should researchers design a kinetic study to evaluate the degradation pathways of 8-(pyridin-4-yl)-7H-purine in aqueous media?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.